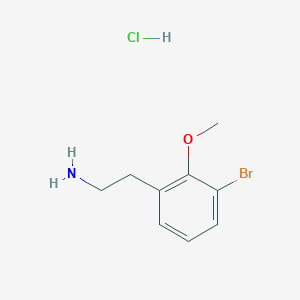

Chlorhydrate de 2-(3-bromo-2-méthoxyphényl)éthan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is an organic compound with the chemical formula C₉H₁₃BrClNO. It is a derivative of phenethylamine, featuring a bromine atom and a methoxy group attached to the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Applications De Recherche Scientifique

2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding.

Medicine: Research on its potential therapeutic effects and interactions with biological systems.

Industry: Employed in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones .

Biochemical Pathways

Similar compounds are known to be involved in various biochemical reactions, such as the formation of oximes and hydrazones .

Result of Action

Similar compounds are known to cause various changes at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions suggest that the compound can influence neurotransmitter signaling pathways, potentially affecting mood and behavior.

Cellular Effects

The effects of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin and dopamine receptors can lead to changes in mood and behavior, indicating its potential impact on neuronal cells. Additionally, it may have neuroprotective effects and increase dopamine levels in the brain.

Molecular Mechanism

At the molecular level, 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride exerts its effects through binding interactions with biomolecules. It acts as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. This binding interaction can modulate the release of serotonin, thereby influencing various physiological processes. Additionally, it acts as an antagonist of the dopamine D2 receptor, which can lead to changes in dopamine signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity for extended periods under controlled conditions, but its stability may be affected by factors such as temperature and pH . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and enhanced neurotransmitter signaling. At higher doses, it may cause toxic or adverse effects, including alterations in behavior and potential neurotoxicity. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as hydroxylation and demethylation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves the bromination of 2-methoxyphenethylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The resulting product is then converted to its hydrochloride salt form to enhance its stability and solubility .

Industrial Production Methods

In industrial settings, the production of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride involves large-scale bromination reactions followed by purification processes such as recrystallization or chromatography. The final product is often packaged under inert conditions to prevent degradation .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone or potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted phenethylamines.

Oxidation Reactions: Products include ketones or aldehydes.

Reduction Reactions: Products include amines or alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride

- 2-(3-Bromo-5-methoxyphenyl)ethan-1-amine

- 2-(3-Bromo-2-methylphenyl)ethan-1-amine

Uniqueness

2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .

Activité Biologique

2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride, a compound with the molecular formula C₈H₁₁BrClNO and a molecular weight of 252.54 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by a bromo-substituted methoxyphenyl group linked to an ethanamine structure, which influences its interactions with various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The unique chemical structure of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride allows for diverse modifications that can enhance its biological activity. The presence of bromine and methoxy groups contributes to its reactivity and potential therapeutic applications.

Biological Activity Overview

Research indicates that 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride exhibits significant biological activities, particularly in relation to neurotransmitter systems. Key areas of investigation include:

- Serotonin and Dopamine Pathways : The compound has been studied for its effects on serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.

- Receptor Modulation : It may modulate receptor activity or inhibit reuptake mechanisms in the central nervous system, suggesting potential applications in treating mood disorders.

The specific mechanisms through which 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with various receptors, influencing neurotransmitter levels and receptor signaling pathways.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-2-methoxyphenyl ethanamine | Bromine at position 3, methoxy group | Antidepressant properties |

| 4-Methylphenyl ethanamine | Methyl substitution on phenyl ring | Stimulant effects |

| 2-(4-Bromo-phenyl)ethanamine | Bromine at para position | Potential neuroprotective effects |

| 3-Chloro-2-methoxyphenyl ethanamine | Chlorine instead of bromine | Varying receptor affinities |

This comparison highlights the distinct biological profile of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride relative to other compounds with similar structures.

Case Studies

A series of studies have been conducted to assess the pharmacological properties of this compound:

- Neurotransmitter Interaction Studies : One study investigated the binding affinity of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride at serotonin receptors, revealing significant modulation capabilities that suggest antidepressant-like effects.

- In Vitro Assays : In vitro assays demonstrated that the compound could effectively inhibit reuptake mechanisms for serotonin and dopamine, indicating potential therapeutic applications in treating depression and anxiety disorders .

- Comparative Pharmacology : Research comparing this compound with other amine derivatives showed that structural modifications significantly affect receptor binding and activity, emphasizing the importance of the bromo and methoxy groups in enhancing biological activity .

Propriétés

IUPAC Name |

2-(3-bromo-2-methoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c1-12-9-7(5-6-11)3-2-4-8(9)10;/h2-4H,5-6,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMFKJYXOQTNST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.